5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[5-methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-14-21(15-6-8-16(26-2)9-7-15)22(30-24-14)18-11-10-17(27-3)13-20(18)29-23(25)19-5-4-12-28-19/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHVXAMBRYTUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an oxazole moiety, and methoxy-substituted phenyl groups. The presence of these functional groups is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 341.35 g/mol.
The specific biological targets and mechanisms of action for 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate remain largely unexplored. However, compounds with similar structures have demonstrated various modes of action, including:
- Enzyme Inhibition : Many oxazole derivatives act as enzyme inhibitors, potentially affecting metabolic pathways.
- Receptor Binding : Some compounds in this class exhibit binding affinity to specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that oxazole derivatives can exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | 10.38 (Tamoxifen) |
| A549 (Lung Cancer) | 1.50 | 15.00 |
| HeLa (Cervical Cancer) | 2.41 | 12.00 |
These findings suggest that modifications in the chemical structure can enhance cytotoxic effects against cancer cells, indicating potential for therapeutic development.
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structural features have been investigated for anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines can be pivotal in treating chronic inflammatory diseases.
Case Studies
- Cytotoxicity Against Leukemia : A study demonstrated that certain oxazole derivatives exhibited cytotoxicity against human T acute lymphoblastic leukemia cell lines at sub-micromolar concentrations, outperforming standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cell lines through activation of caspase pathways and upregulation of p53 expression .
- Antimicrobial Activity : Preliminary assessments have shown that related compounds possess moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate exhibit significant anticancer properties. The following mechanisms have been identified:
- Induction of Apoptosis : The compound promotes apoptosis in various cancer cell lines by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to S-phase arrest in cancer cells, effectively inhibiting their proliferation .
Case Study: In Vitro Studies
A study evaluated the effects of 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate on HepG2 liver cancer cells. The results demonstrated:
| Parameter | Control | Treated |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Apoptosis Rate (%) | 5 | 35 |
| S-phase Arrest (%) | 10 | 60 |
These findings suggest a potent anticancer effect attributed to the compound's ability to induce apoptosis and halt cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Notable findings include:
- Bacterial Inhibition : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of 5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses considerable potential as an antimicrobial agent.
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including Ullmann coupling for aryl-aryl bonds and oxazole ring formation via cyclization. Key steps:
- Step 1: React 4-methoxyphenylacetylene with hydroxylamine to form the oxazole precursor.
- Step 2: Couple the oxazole intermediate with a substituted furan-carboxylate using palladium catalysis .
- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Confirm purity via HPLC-UV (λ = 254 nm) and ¹H/¹³C NMR .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store below -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
- Handling: Use gloves, lab coats, and fume hoods. Avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions .
Advanced: What experimental designs are suitable for studying its environmental fate and ecological impacts?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab): Assess hydrolysis/photolysis rates under controlled conditions (pH 4–9, UV light). Use LC-MS to track degradation products .
- Phase 2 (Field): Conduct microcosm studies with soil/water matrices. Measure bioaccumulation in model organisms (e.g., Daphnia magna) via GC-MS/MS .
- Statistical Design: Randomized block designs with split-split plots to account for temporal and spatial variability .
Advanced: How can structural contradictions (e.g., melting points) in literature be resolved?
Methodological Answer:
- Reproducibility: Synthesize the compound using protocols from independent sources (e.g., Kanto Reagents catalogs vs. academic syntheses ).
- Characterization: Cross-validate melting points (mp) using differential scanning calorimetry (DSC) and compare with X-ray crystallography data to confirm polymorphism or impurities .
Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Quantification: Use HPLC with fluorescence detection (ex/em = 280/320 nm) for sensitivity. Validate with a calibration curve (1–100 µg/mL, R² > 0.99) .
- Sample Prep: Solid-phase extraction (C18 cartridges) for serum/urine samples. Recovery rates >85% achievable with methanol elution .
Advanced: How can computational modeling predict its reactivity and electronic properties?
Methodological Answer:
- DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics: Simulate solvent interactions (e.g., water, DMSO) using AMBER force fields to assess solubility trends .
Advanced: What strategies are effective for resolving conflicting bioactivity data in cell-based assays?
Methodological Answer:
- Dose-Response Curves: Use 8–10 concentration points (1 nM–100 µM) with quadruplicate wells. Normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Follow-Up: Employ siRNA knockdown or CRISPR-Cas9 to confirm target engagement if IC₅₀ values vary across studies .
Basic: How can researchers safely scale up synthesis without compromising yield?
Methodological Answer:
- Process Optimization: Use flow chemistry for exothermic steps (e.g., cyclization). Monitor reaction progress in real-time via inline FTIR .
- Work-Up: Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for cost-effective scaling .
Advanced: What methodologies identify degradation products under environmental conditions?
Methodological Answer:
- Accelerated Degradation: Expose the compound to UV light (254 nm) in a solar simulator. Analyze products via high-resolution LC-QTOF-MS .
- Stable Isotope Tracing: Use ¹³C-labeled analogs to track metabolic pathways in soil microbiota .
Basic: What are the critical parameters for validating its crystal structure?
Methodological Answer:
- X-Ray Crystallography: Collect data at 100 K using Mo-Kα radiation. Refine structures with SHELXL; require R-factor < 5% .
- Validation: Cross-check with Cambridge Structural Database entries for analogous oxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
